molecular formula C10H18O2Si B8457807 2-t-Butyldimethylsilyloxyfuran

2-t-Butyldimethylsilyloxyfuran

Cat. No.: B8457807
M. Wt: 198.33 g/mol
InChI Key: VZKCPEKKWNJCQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-t-Butyldimethylsilyloxyfuran is an organic compound with the molecular formula C10H18O2Si. It is a derivative of furan, a heterocyclic aromatic organic compound, where the hydrogen atom at the 2-position of the furan ring is replaced by a tert-butyldimethylsiloxy group. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-t-Butyldimethylsilyloxyfuran typically involves the reaction of furan with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

Furan+tert-Butyldimethylsilyl chlorideThis compound\text{Furan} + \text{tert-Butyldimethylsilyl chloride} \rightarrow \text{this compound} Furan+tert-Butyldimethylsilyl chloride→this compound

The reaction is usually performed at room temperature, and the product is purified by distillation or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also minimizes human error and ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-t-Butyldimethylsilyloxyfuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-t-Butyldimethylsilyloxyfuran has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions at other sites of the molecule.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs with antifungal, antibacterial, and anticancer properties.

    Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-t-Butyldimethylsilyloxyfuran involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsiloxy group is stable under a variety of reaction conditions, preventing unwanted side reactions. It can be selectively removed under mild acidic or basic conditions, revealing the hydroxyl group for further functionalization .

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butyldimethylsilyloxy)benzofuran
  • 2-(tert-Butyldimethylsilyloxy)pyrrole
  • 2-(tert-Butyldimethylsilyloxy)thiophene

Uniqueness

2-t-Butyldimethylsilyloxyfuran is unique due to its high stability and reactivity, making it an excellent protecting group in organic synthesis. Its ability to undergo a variety of chemical reactions while maintaining the integrity of the furan ring sets it apart from other similar compounds .

Properties

Molecular Formula

C10H18O2Si

Molecular Weight

198.33 g/mol

IUPAC Name

tert-butyl-(furan-2-yloxy)-dimethylsilane

InChI

InChI=1S/C10H18O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11-9/h6-8H,1-5H3

InChI Key

VZKCPEKKWNJCQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a freshly distilled solution of 2(5H)-furanone (2.86 g, 34 mmol) in dichloromethane (20 ml), distilled triethylamine (6.6 ml. 47.4 mmol) is added under argon at 0° C. and then rapidly followed by tert-butyldimehylsilyltrifluoromethane sulfonate (8.6 ml, 37.3 mmol) The reaction mixture is allowed to return to room temperature and the stirring is maintained for two hours. The solvent is then removed under reduced pressure and the oily residue is purified by flash chromatography on silica gel (ethyl acetate-heptane, 1:9) in order to thus obtain compound 10 (Z=O) in the form of a slightly colored oil (5.3 g, 79%). The spectroscopic data for this compound (1H and 13C NMR) are identical to those described in the literature (G. Rassu, Z. Zanardi, L. Battistini, E. Gaetani, G. Casiraghi, J. Med. Chem ., 1997, 40, 168).
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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